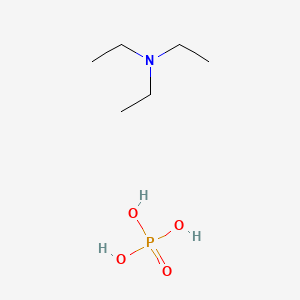

Triethylamine phosphate

説明

Role in Chemical Synthesis

In organic synthesis, triethylamine (B128534) itself is a widely used base for a variety of reactions, including the formation of esters and amides from acyl chlorides, dehydrohalogenation reactions, and Swern oxidations. thermofisher.krwikipedia.org When combined with phosphoric acid to form triethylamine phosphate (B84403), it can act as a catalyst and an acid neutralizer in condensation reactions. thermofisher.kralfa-chemical.comthermofisher.kr For instance, it has been employed in the synthesis of polyurethane ionomer films through the catalytic etherification of ortho-phosphoric acid. nih.gov In this process, triethylamine facilitates the reaction, leading to the formation of branched ethers. nih.gov

The compound also plays a role in the synthesis of phosphorus-containing polymers. acs.org These polymers are of interest due to their potential for biodegradability and biocompatibility. acs.org Triethylamine can be used as a catalyst in the synthesis of polyphosphates. acs.org Furthermore, the formation of anionic phosphate diesters, with triethylammonium (B8662869) as the counterion, is a key step in the development of certain dynamic covalent networks. rsc.org

Applications in Advanced Materials Science

The application of triethylamine phosphate extends into the field of advanced materials. One notable example is its use in the creation of novel composite materials. Researchers have prepared calcium phosphate/polyacrylamide copolymer/α-type hemihydrate gypsum composites using a precursor solution containing triethylamine-capped inorganic calcium phosphate oligomers. mdpi.comresearchgate.netscilit.comnih.govnih.gov This method resulted in a composite material with significantly enhanced mechanical properties, including improved flexural and compressive strength, due to the formation of an interpenetrating organic/inorganic dual-network structure. mdpi.comnih.gov

Additionally, phosphorus-containing polymers, whose synthesis can involve triethylamine, are being explored for various technological applications, including as flame retardants and for biomedical uses. acs.orgrsc.orgwikipedia.org The unique properties conferred by the phosphate group, such as interactions with biological tissues and potential biodegradability, make these materials promising for future developments. acs.org

特性

CAS番号 |

35365-94-7 |

|---|---|

分子式 |

C6H18NO4P |

分子量 |

199.19 g/mol |

IUPAC名 |

dihydrogen phosphate;triethylazanium |

InChI |

InChI=1S/C6H15N.H3O4P/c1-4-7(5-2)6-3;1-5(2,3)4/h4-6H2,1-3H3;(H3,1,2,3,4) |

InChIキー |

UNXNGGMLCSMSLH-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC.OP(=O)(O)O |

正規SMILES |

CC[NH+](CC)CC.OP(=O)(O)[O-] |

他のCAS番号 |

35365-94-7 10138-93-9 |

関連するCAS |

121-44-8 (Parent) |

同義語 |

triethylamine triethylamine acetate triethylamine dinitrate triethylamine hydrobromide triethylamine hydrochloride triethylamine maleate (1:1) triethylamine phosphate triethylamine phosphate (1:1) triethylamine phosphonate (1:1) triethylamine sulfate triethylamine sulfate (2:1) triethylamine sulfite (1:1) triethylamine sulfite (2:1) triethylammonium formate |

製品の起源 |

United States |

Mechanistic Investigations and Chemical Reactivity Studies

Studies on Ionic Interactions and Hydrogen Bonding Networks

The nature of the interactions within triethylamine (B128534) phosphate (B84403), a protic ionic liquid (PIL), is a subject of detailed investigation, focusing on the interplay between the triethylammonium (B8662869) cation and the phosphate anion. These studies are crucial for understanding its physicochemical properties and reactivity.

Quantum-Chemical Analysis of Cation-Anion Interactions in Protic Ionic Liquids

Quantum-chemical calculations, particularly those employing density functional theory (DFT), have provided significant insights into the cation-anion interactions in triethylammonium-based PILs. acs.org These studies reveal that the interaction between the triethylammonium cation and various anions, including phosphate, is primarily characterized by hydrogen bonding. researchgate.net The strength of these interactions is influenced by the nature of the anion and the size of the cation. researchgate.net

Dispersion-corrected DFT methods, such as B3LYP-GD3, have been shown to be important for accurately evaluating the interaction energies in these systems. acs.org The analysis of these interactions often involves Bader's theory of atoms in molecules (AIM) to quantify the strength of the hydrogen bonds. acs.org Research has shown a correlation between the calculated binding energies of the ion pairs and their experimental melting points; a lower absolute binding energy often corresponds to a lower melting point. acs.org Furthermore, the thermodynamic stability of these ion pairs is related to the proton affinity of both the amine and the anion. researchgate.net

Table 1: Computational Methods in Cation-Anion Interaction Analysis

| Computational Method | Application in Triethylamine Phosphate Studies | Key Findings |

|---|---|---|

| Density Functional Theory (DFT) | Optimization of ion pair geometries and calculation of interaction energies. acs.orgresearchgate.net | Elucidation of hydrogen bonding as the primary interaction. researchgate.net |

| B3LYP-GD3 | Accurate evaluation of interaction energies, accounting for dispersion forces. acs.org | Importance of dispersion corrections for reliable energy calculations. acs.org |

| Atoms in Molecule (AIM) Theory | Quantitative analysis of hydrogen bond strength. acs.org | Provides a measure of the electron density at bond critical points. acs.org |

| Natural Bond Orbital (NBO) Analysis | Determination of the nature and strength of intermolecular interactions. acs.org | Characterizes charge transfer and orbital interactions. acs.org |

Elucidation of Hydrogen Bonded Structures in Triethylammonium Phosphate Systems

Spectroscopic techniques, in conjunction with computational methods, are employed to elucidate these hydrogen-bonded structures. For instance, FT-IR spectroscopy can identify the vibrational modes associated with the functional groups involved in hydrogen bonding. researchgate.net Solid-state NMR spectroscopy and theoretical calculations have also been used to establish structural details, such as ionization states and the spatial arrangement of phosphate groups, which are sensitive to hydrogen bonding. nih.gov The strength of these hydrogen bonds can influence the physicochemical properties of the material. wikipedia.org

Table 2: Characteristics of Hydrogen Bonds in Triethylammonium Phosphate

| Hydrogen Bond Type | Donor | Acceptor | Significance |

|---|---|---|---|

| N-H···O | Triethylammonium cation (N-H+) | Phosphate anion (P=O or P-O-) | Primary interaction responsible for ion pair formation and stability. acs.org |

| C-H···O | Triethylammonium cation (C-H) | Phosphate anion (P=O or P-O-) | Weaker, secondary interactions that contribute to the overall crystal packing and stability. researchgate.net |

Reaction Kinetics and Catalytic Mechanisms

This compound systems exhibit interesting kinetic behaviors and can act as catalysts in certain organic reactions.

Autocatalytic Processes in Triethylamine-Phosphate Buffered Systems

Autocatalysis, where a reaction product acts as a catalyst for the same reaction, has been observed in systems containing phosphate buffers. While specific studies focusing solely on autocatalysis in triethylamine-phosphate buffered systems are not prevalent in the provided search results, the general principles of autocatalysis in phosphate-buffered environments are relevant. For example, the reaction between thioesters of amino acids and cystamine (B1669676) in a phosphate buffer demonstrates autocatalytic behavior with clear sigmoidal kinetics. Such processes are characterized by an initial slow rate that accelerates as the catalytic product accumulates. In some biologically relevant reaction networks, oscillations can be induced in a phosphate buffer, demonstrating complex kinetic behavior. harvard.edu

Adsorption Mechanisms at Interfaces

The interaction of phosphate species with various surfaces is a critical area of study, with implications for environmental remediation and materials science. The adsorption of phosphates can occur through several mechanisms, including electrostatic attraction, ligand exchange, and the formation of inner- and outer-sphere complexes. iwaponline.com

The surface properties of the adsorbent, such as its surface charge, surface area, and the presence of specific functional groups, are crucial in determining the adsorption mechanism. iwaponline.com For instance, the adsorption of phosphate onto materials modified with metal oxides often involves ligand exchange between the phosphate anions and hydroxyl groups on the adsorbent's surface. nih.gov The presence of other ions in the solution can also influence the adsorption process. nih.gov While the search results primarily discuss the adsorption of phosphate onto various materials, the principles can be extended to understand how a compound containing phosphate, like this compound, might interact with interfaces. The triethylammonium cation could also participate in interfacial interactions, potentially through electrostatic forces or hydrogen bonding with surface sites.

Theoretical Modeling of Adsorption Behavior in Triethylamine-Phosphate Modified Systems

Theoretical modeling, particularly through quantum chemical calculations, provides significant insights into the adsorption mechanisms at the molecular level in systems modified with triethylamine-phosphate. Density Functional Theory (DFT) is a primary tool used to simulate the adsorption of phosphate species onto various surfaces and to understand how the presence of molecules like triethylamine influences these interactions. deswater.com

Studies on phosphate adsorption onto metal oxides, such as Al-(hydr)oxide and ceria (CeO₂), offer a framework for understanding these systems. In these models, adsorption reactions are simulated via ligand exchange between phosphate species and surface functional groups. deswater.comnih.gov Key parameters like Gibbs free energies of adsorption are calculated for different potential complexes, including inner-sphere and outer-sphere complexes, under various simulated pH conditions. deswater.com Theoretical results indicate that the thermodynamic favorability of phosphate adsorption is strongly dependent on pH. deswater.com

For instance, in simulations of phosphate adsorption on Al-(hydr)oxide, H-bonded complexes were found to be the most thermodynamically favorable at intermediate pH, with a Gibbs free energy of –126.2 kJ/mol. deswater.com The modeling of phosphate adsorption on ceria nanoparticles has identified various binding configurations, such as monodentate, bidentate, and tridentate, each with distinct energetic stabilities and vibrational fingerprints that can be predicted and compared with experimental spectroscopic data. nih.govacs.org

In systems directly involving triethylamine, such as triethylamine-capped calcium phosphate oligomers used to reinforce gypsum composites, DFT calculations have been employed to elucidate the strengthening mechanisms. mdpi.comresearchgate.net The Vienna Ab-initio Simulation Package (VASP) is used to perform these calculations, often employing the Perdew–Burke–Ernzerhof (PBE) functional within the generalized gradient approximation (GGA). mdpi.comresearchgate.net These models help to understand the interfacial interactions and the formation of stable organic/inorganic networks.

The table below summarizes different binding configurations and their calculated adsorption energies for phosphate on a CeO₂ surface, which serves as a model for understanding phosphate adsorption behavior. acs.org

| Adsorption Configuration | Description | Adsorption Energy (eV) on CeO₂ {111} |

| 4OP–1Osurf | 4-fold coordinated P, monodentate binding | -2.67 |

| 4OP–2Osurf | 4-fold coordinated P, bidentate binding | -2.13 |

| 4OP–3Osurf | 4-fold coordinated P, tridentate binding | -2.16 |

| 5OP | 5-fold coordinated P | -1.54 |

This interactive table provides data on the calculated adsorption energies for different phosphate binding modes on a ceria surface, as determined by DFT calculations. acs.org

Charge Transfer Phenomena in Triethylamine-Phosphate Systems

Charge transfer is a fundamental process in the chemical reactivity of triethylamine-phosphate systems, influencing everything from photocatalysis to electrochemical behavior. Theoretical and experimental studies have explored these phenomena, often focusing on electron transfer from the triethylamine moiety.

Computational studies using DFT are instrumental in understanding intramolecular charge transfer. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the charge transfer characteristics of a molecule. ias.ac.inresearchgate.net For example, in triethylammonium salts of dithiophosphates, the calculated HOMO-LUMO energy gaps suggest that charge transfer occurs within the compounds. ias.ac.inresearchgate.net The HOMO is often localized on the dithiophosphate (B1263838) moiety, while the LUMO is on the triethylammonium cation, indicating the direction of charge transfer upon excitation. researchgate.net

The table below shows the calculated frontier molecular orbital energies and the resulting energy gap for a triethylammonium dithiophosphate compound, illustrating the potential for intramolecular charge transfer. researchgate.net

| Molecular Orbital | Energy (eV) |

| HOMO | -6.215 |

| LUMO | -1.640 |

| Energy Gap (ΔE) | 4.575 |

This interactive table displays the DFT-calculated HOMO and LUMO energies, demonstrating the basis for assessing charge transfer potential. researchgate.net

Experimental studies on the homogeneous oxidation of trialkylamines, including triethylamine (TEA), by metal complexes provide direct evidence and quantification of electron transfer processes. utexas.edu The kinetics of the electron transfer between the amine and an oxidant like a ruthenium complex can be studied, and the rate constants determined. These studies show that the deprotonation of the initially formed amine radical cation is a key step, leading to a free radical that is more easily oxidized. utexas.edu The rate of homogeneous electron transfer is influenced by the standard potential of the redox couple and the pH of the system. utexas.edu

In the context of photocatalysis, triethylamine is often used as a sacrificial electron donor. acs.orgcam.ac.uk Transient absorption (TA) spectroscopy is a powerful technique to probe the excited state dynamics and charge transfer events in these systems. acs.orgcam.ac.uk While some studies focus on donors like EDTA or ascorbic acid, they establish the methodology for understanding how an excited photosensitizer can be reductively or oxidatively quenched, and how the choice of electron donor, such as triethylamine, is crucial for dictating the reaction kinetics and the subsequent formation of radical ions. acs.orgcam.ac.uk

Advanced Chromatographic Separations and Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) Applications

Triethylamine (B128534) phosphate (B84403) has carved a niche in HPLC methodologies, primarily as a component of the mobile phase, where it serves critical functions in enhancing the separation of complex mixtures.

Triethylammonium (B8662869) Phosphate as a Mobile Phase Modifier and Buffer System

Triethylammonium phosphate (TEAP) buffer systems are recognized for their efficacy in reversed-phase HPLC (RP-HPLC). tandfonline.comsigmaaldrich.com These buffers are particularly valuable for the purification and analysis of peptides and proteins. tandfonline.combostonbioproducts.com A typical preparation involves creating a solution of triethylamine and adjusting the pH with phosphoric acid. thermofisher.com This buffer system is UV transparent to wavelengths below 200 nm, which is advantageous for detection. tandfonline.com

The use of TEAP buffers in RP-HPLC has been demonstrated to yield high resolution and high recovery for peptides and proteins, even those that are closely related. tandfonline.com The mechanism of separation for polypeptides in reversed-phase chromatography is primarily an adsorption/desorption process. Polypeptides adsorb to the hydrophobic stationary phase and remain there until the concentration of the organic modifier in the mobile phase reaches a critical point to cause desorption. harvardapparatus.com The TEAP buffer system facilitates this process, allowing for the effective separation of a wide range of peptides and proteins, including luteinizing hormone-releasing factor, somatostatin, insulin, and cytochrome C. tandfonline.com

The effectiveness of TEAP in these separations is also linked to its ability to act as an ion-pairing reagent. This property allows for the successful chromatography of charged solutes like hydrophilic peptides. ualberta.ca For instance, TEAP has been successfully employed in preparative separations, with some studies indicating a greater sample capacity compared to other modifiers like trifluoroacetic acid (TFA). harvardapparatus.com

Table 1: Research Findings on TEAP in Peptide and Protein Separations

| Finding | Description | Reference(s) |

| High Resolution & Recovery | TEAP buffers provide high resolution and recovery for closely related peptides and proteins in RP-HPLC. | tandfonline.com |

| Broad Applicability | Effective for separating a diverse range of peptides and proteins such as LRF, somatostatin, insulin, and cytochrome C. | tandfonline.com |

| Preparative Separations | Used in preparative chromatography with studies suggesting higher sample capacity than TFA. | harvardapparatus.com |

| Ion-Pairing Action | Facilitates the separation of charged analytes, including hydrophilic peptides. | ualberta.ca |

| Peptide Mapping | Successfully applied to peptide mapping techniques. | tandfonline.com |

The addition of triethylamine (TEA) to the mobile phase significantly influences the chromatographic peak shape, particularly for basic compounds. pharmagrowthhub.com In reversed-phase chromatography, the silica-based stationary phase often contains residual acidic silanol (B1196071) groups. These can interact with basic analytes, leading to poor peak shapes, such as tailing. pharmagrowthhub.comchromatographyonline.com By adding TEA, a basic compound, it interacts with these silanol groups, effectively masking them from the basic analytes and resulting in improved, more symmetrical peaks. pharmagrowthhub.com

Furthermore, in acidic mobile phases, TEA becomes protonated, forming triethylammonium cations. These cations can interact with the nonpolar stationary phase. This can lead to an increased retention of negatively charged acidic compounds due to the attraction to the positively charged triethylammonium ions on the stationary phase. pharmagrowthhub.com Conversely, the retention time for basic compounds tends to decrease due to repulsive forces. pharmagrowthhub.com The concentration of the buffer can also impact peak shape and efficiency, with increased concentrations generally leading to improvements, though it may also alter selectivity. phenomenex.blog The pH of the mobile phase is a critical factor influencing both separation and signal intensities in mass spectrometry detection. ymcamerica.com

Table 2: Influence of Triethylamine on Chromatographic Parameters

| Parameter | Influence of Triethylamine | Mechanism | Reference(s) |

| Peak Shape (Basic Analytes) | Improves peak symmetry, reduces tailing. | TEA interacts with and masks acidic silanol groups on the stationary phase. | pharmagrowthhub.comchromatographyonline.com |

| Retention Time (Basic Analytes) | Decreases retention time. | Repulsion from the positively charged triethylammonium cations on the stationary phase and competitive interactions. | pharmagrowthhub.com |

| Retention Time (Acidic Analytes) | Increases retention time. | Ion-pairing with triethylammonium cations on the stationary phase. | pharmagrowthhub.com |

| Selectivity | Can be altered. | Dependent on buffer concentration and pH. | phenomenex.blogymcamerica.com |

Role in Resolution and Recovery of Peptides and Proteins

Considerations for Coupling with Mass Spectrometry (LC-MS)

While triethylamine phosphate is a valuable tool in HPLC, its compatibility with mass spectrometry (MS) is a significant concern. The non-volatile nature of phosphate buffers makes them unsuitable for LC-MS applications as they can precipitate in the ion source, leading to a drop in sensitivity and potential damage to the instrument. phenomenex.blogshimadzu.com Therefore, the use of triethylamine in conjunction with a volatile acid, rather than phosphoric acid, is typically required for LC-MS.

Triethylamine can have a profound impact on the ionization efficiency in electrospray ionization (ESI) mass spectrometry. It has a high proton affinity, meaning it readily accepts protons in the gas phase. elementlabsolutions.com This can lead to ion suppression, where TEA "steals" protons from the analytes of interest, particularly less basic compounds, thereby reducing their signal intensity in positive ion mode. elementlabsolutions.comwaters.comchromforum.org This suppression effect can lead to significant signal variability and an increase in detection limits. researchgate.net

Studies have shown that while the ionization efficiencies of permanently charged ions like tetraalkylammonium ions and triethylamine itself are not very sensitive to the pH of the solution, the ionization of other compounds can be strongly affected. acs.org The presence of TEA can result in a lower signal for the analyte in a sample matrix compared to the pure solvent, indicating interference. waters.com

One of the most significant drawbacks of using triethylamine in LC-MS is its tendency to cause persistent memory effects and contamination of the atmospheric pressure ionization (API) source and other components of the LC-MS system. chromatographyonline.comresearchgate.netresearchgate.net TEA is strongly adsorbed onto the surfaces within the mass spectrometer, leading to intense background peaks (at m/z 102 for the [M+H]+ ion of TEA) in positive ion mode ESI mass spectra. waters.comresearchgate.net

This contamination is difficult to remove and can persist for extended periods, affecting subsequent analyses even after the use of TEA has been discontinued. chromatographyonline.comresearchgate.net This "memory effect" can lead to poor signal stability and a gradual deterioration of sensitivity. researchgate.net Consequently, frequent and thorough cleaning of the ion source and other system components is often necessary to mitigate these issues. shimadzu.comresearchgate.net Some researchers even dedicate specific instruments for methods that use triethylamine to avoid cross-contamination. chromatographyonline.com The use of more volatile and faster-equilibrating ion-pairing reagents is being explored as an alternative to minimize these persistent contamination issues. acs.org

Impact of Triethylamine on Ionization Efficiency and Signal Variability

Gas Chromatography (GC) for Volatile Amine Quantification

The quantification of residual volatile amines like triethylamine (TEA) in active pharmaceutical ingredients (APIs) is critical, as these substances are often used as catalysts or bases in synthetic processes. ijpsonline.com Gas chromatography (GC) is a primary technique for this analysis, though the inherent basicity and polarity of amines like TEA can lead to challenges such as poor peak shape and absorption on standard GC columns. researchgate.net

To overcome these issues, specialized GC methods have been developed. A rapid GC-Flame Ionization Detection (FID) method was established for the simultaneous determination of TEA, diisopropylamine (B44863) (DIPA), and 1,1,3,3-tetramethylguanidine (B143053) (TMG) in an API's synthetic route. researchgate.net The study highlighted the severe absorption of amines on many stationary phases, leading to the evaluation of various GC columns to optimize peak shape and reproducibility. researchgate.net The Agilent CP-Volamine column was ultimately selected, resolving the three amines within a 12-minute run time. researchgate.net Further sensitivity improvements were achieved by screening different inlet liners, with the Restek Siltek® liner being chosen to achieve the necessary detection limits. researchgate.net The method demonstrated good linearity (r > 0.999) and recoveries exceeding 90% for concentrations between 3 and 16 µg/mL, with a quantitation limit of 4 µg/mL for TEA. researchgate.net

Direct injection GC is often preferred over static headspace GC for determining TEA and dimethyl sulfoxide (B87167) (DMSO) to avoid issues like carryover, which is common for TEA in headspace analysis. oup.com In one such direct injection method, matrix effects were observed, which were ultimately eliminated by changing the diluent from methanol (B129727) to acetone. oup.com For the analysis of TEA in the API telmisartan, a headspace GC (HS-GC) method was developed using N-methyl pyrrolidone as the diluent. ijpsonline.com This method proved to be accurate and specific for determining TEA, pyridine, and dimethylformamide, with specification limits for TEA set at 320 ppm. ijpsonline.com

Table 1: GC Method Parameters for Triethylamine (TEA) Quantification in Pharmaceuticals

| Parameter | Method 1 (Simultaneous Amines) researchgate.net | Method 2 (TEA in Telmisartan) ijpsonline.com | Method 3 (TEA in Metformin (B114582) HCl) ijpsonline.com |

|---|---|---|---|

| Technique | GC-FID | Headspace GC | Headspace GC |

| Column | Agilent CP-Volamine | DB624 (30 m x 0.32 mm, 1.8 µm) | DB624 (30 m x 0.32 mm, 1.8 µm) |

| Diluent | Acetonitrile | N-methyl pyrrolidone | Dimethyl sulphoxide (DMSO) with Imidazole (B134444) |

| Injector Temp. | Not Specified | 200°C | 200°C |

| Detector Temp. | Not Specified | 250°C | 250°C |

| Oven Program | Not Specified | 40°C for 15 min, then 30°C/min to 240°C, hold 5 min | 40°C for 10 min, then 40°C/min to 240°C |

| Quantitation Limit | 4 µg/mL | Not Specified | Not Specified |

| Recovery | > 90% | 97.1% | Not Specified |

Headspace Gas Chromatography (HS-GC) is a widely used technique for analyzing volatile compounds in pharmaceutical products due to its simplicity and ability to handle complex sample matrices. rsc.org However, the analysis of polar, basic compounds like triethylamine presents specific challenges, including low sensitivity and poor recovery due to matrix effects and analyte interaction with the system. rsc.orgpharmtech.com Several methodological enhancements have been developed to address these issues.

One effective strategy is the addition of a non-volatile, stronger base to the sample solution in the headspace vial. ijpsonline.comrsc.org Adding a strong base like sodium hydroxide (B78521) or imidazole to the sample can deprotonate amine hydrochlorides and displace the volatile free amine into the headspace, thereby increasing its concentration in the gas phase and enhancing detection sensitivity. ijpsonline.comrsc.org For instance, in the analysis of dimethylamine (B145610) and triethylamine hydrochlorides in metformin hydrochloride, imidazole was added to the sample dissolved in DMSO to facilitate the release of the free amines. ijpsonline.com Similarly, adding sodium hydroxide to the headspace sample solution has been shown to improve the recovery of diethylamine (B46881) and triethylamine in APIs. rsc.org

Optimizing instrumental parameters is another key aspect of methodological enhancement. This includes the selection of the headspace vial volume, sample volume, incubation time, and temperature. pharmtech.com The equilibrium between the sample and the headspace is crucial; insufficient incubation time can lead to less analyte in the headspace and consequently lower area counts. pharmtech.com Furthermore, increasing the equilibration temperature or reducing the split ratio at the GC inlet can enhance sensitivity. chromatographyonline.com For example, a peak height enhancement of approximately 50% was observed by changing the split ratio from 10:1 to 2:1. chromatographyonline.com The choice of diluent is also critical; high-boiling point solvents are generally preferred, and studies have shown that spiking additives into diluents like DMSO can decrease the partition coefficients (K) of various residual solvents, leading to a substantial increase in their headspace concentrations. researchgate.net

Determination of Triethylamine in Pharmaceutical Formulations

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for monitoring chemical reactions and elucidating the detailed molecular structure of resulting compounds, including those involving this compound. nih.govbohrium.commdpi.com In particular, ³¹P NMR is highly effective for tracking the progress of reactions involving phosphorus-containing compounds. researchgate.netrsc.org

During synthesis, ³¹P NMR can be used to monitor the disappearance of starting materials and the appearance of products in real-time. For example, in the synthesis of tris(hydroxymethyl)phosphine (B1196123) oxide (THPO), which involves a reaction with triethylamine followed by oxidation, the progress of the reaction was monitored by ³¹P NMR. researchgate.net The final product, THPO, exhibited a single peak in the ³¹P NMR spectrum with a chemical shift of approximately 49 ppm, clearly distinguishing it from phosphorus-containing compounds found in biological systems. researchgate.net Similarly, the synthesis of phosphate prodrugs can be followed by ³¹P NMR until the spectrum indicates the complete disappearance of the starting material. nih.gov The chemical shifts in ³¹P NMR provide direct information about the chemical environment of the phosphorus nucleus, making it a powerful technique for identifying intermediates and final products such as diethyl (2-(4-phenyl-1H-1,2,3-triazol-1-yl)benzyl) phosphate. researchgate.net

For structural elucidation, a combination of NMR techniques, including ¹H, ¹³C, ³¹P, and two-dimensional (2D) experiments like COSY, HSQC, and HMBC, is employed. mdpi.comresearchgate.net These methods allow for the complete assignment of proton and carbon signals and establish connectivity within the molecule. For instance, the full structural characterization of a by-product from a Phospha-Brook rearrangement was achieved using a comprehensive set of NMR experiments. researchgate.net The ¹H-³¹P HMBC experiment is particularly useful as it combines the high detection sensitivity of ¹H NMR with the specific chemical shift information of ³¹P NMR, facilitating the identification of P-O-C or P-C bonds. researchgate.net This suite of NMR techniques provides unambiguous evidence for the final chemical structure of complex organophosphate molecules. researchgate.net

The characterization of materials incorporating this compound, or those synthesized using triethylamine and phosphate precursors, relies on a suite of advanced analytical techniques to determine their structure, morphology, and thermal stability. nih.govscilit.com

X-ray Diffraction (XRD) is employed to analyze the phase composition and crystalline structure of materials. osti.govresearchgate.netacs.org For instance, XRD analysis of triethylamine-capped calcium phosphate oligomer (CPO) composites revealed the structural characteristics of the material. nih.govscilit.com In studies of calcium phosphate materials, XRD patterns are used to identify phase transitions, such as the transformation from an apatite structure to β-tricalcium phosphate upon thermal treatment. osti.gov The technique can also confirm the amorphous or crystalline nature of synthesized materials, such as the amorphous calcium phosphate shells formed in artificial spores. rsc.org

Field-Emission Scanning Electron Microscopy (FE-SEM) provides high-resolution images of the surface morphology and microstructure of materials. nih.govrsc.orgfrontiersin.org FE-SEM analysis of triethylamine-capped calcium phosphate/polyacrylamide/gypsum composites was used to investigate the structural characteristics that led to enhanced mechanical properties. nih.govscilit.com The images can reveal dramatic changes in surface morphology, such as the shift from a smooth to a particulate surface after the deposition of calcium phosphate shells on a substrate. rsc.org This microscopic analysis is crucial for understanding how the synthesis process influences the final material structure at the nanoscale. frontiersin.org

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability and composition of materials by measuring mass loss as a function of temperature. nih.govvu.edu.auresearchgate.net TGA curves of composites containing triethylamine-capped calcium phosphate oligomers show distinct mass loss stages corresponding to the dehydration of gypsum and the decomposition of the organic components like polyacrylamide. nih.gov The analysis can quantify the amount of organic material incorporated and determine the temperatures at which decomposition occurs, providing insight into the material's thermal resilience. researchgate.net For example, TGA can show enhanced char residue yields in phosphorus-modified substrates, indicating improved fire-resistant properties. researchgate.net

Table 2: Application of Advanced Characterization Methods

| Technique | Information Obtained | Example Application | Reference(s) |

|---|---|---|---|

| XRD | Crystalline phase, structure, phase transitions | Identifying apatite vs. β-tricalcium phosphate phases; confirming amorphous nature of CaP shells. | osti.gov, rsc.org |

| FE-SEM | Surface morphology, microstructure | Visualizing interspersed inorganic/organic dual-network structures in composites; observing surface changes after material deposition. | nih.gov, scilit.com, rsc.org |

| TGA | Thermal stability, decomposition profile, composition | Measuring mass loss to determine dehydration and decomposition temperatures in CPO/PAM/gypsum composites. | nih.gov, researchgate.net |

The characterization of ion exchange materials, including those synthesized using triethylamine and phosphate groups, involves determining their fundamental properties such as ion exchange capacity (IEC) and identifying key functional groups. pH titration and Infrared (IR) spectroscopy are two primary methods used for this purpose.

pH Titration is a crucial technique for determining the ion exchange capacity and understanding the acidic behavior of the material. researchgate.net For a newly synthesized inorganic ion exchanger, zirconium(IV) triethylammonium phosphate (ZTEAP), pH titration curves were used to characterize its proton exchange behavior. The titration curve for ZTEAP in its H+ form showed two dissociation steps, one in the acidic medium and another in the basic medium (around pH 8), indicating that it behaves as a diprotic acid. From this curve, the total ion exchange capacity can be calculated at the neutralization point, which for ZTEAP was found to be 3.2 meq/g. This value represents the maximum number of replaceable counter-ions and is a critical parameter for evaluating the performance of the ion exchanger.

Infrared (IR) Analysis is used to identify the functional groups present in the ion exchanger, confirming its successful synthesis and modification. ncsu.edutheijes.com In the characterization of ZTEAP, IR analysis identified absorption bands between 1300-880 cm⁻¹ and at 518 cm⁻¹, which are characteristic of phosphate vibrations. For lignin-based anion exchangers prepared using triethylamine, changes in the IR spectrum, specifically a new peak around 1375 cm⁻¹, indicated the successful grafting of amine groups onto the lignin (B12514952) structure. ncsu.edu Similarly, in the modification of sugarcane bagasse with epichlorohydrin (B41342) and triethylamine, FT-IR analysis was used to validate the introduction of amine groups into the material's framework. theijes.com These spectral data provide direct evidence of the chemical structure and the presence of the functional groups responsible for the ion exchange properties.

Materials Science and Engineering Innovations

Development of Triethylammonium (B8662869) Phosphate-Based Composite Materials

The use of triethylamine (B128534) as a capping agent for phosphate (B84403) oligomers has led to the creation of novel composite materials with significantly enhanced properties. These materials leverage the unique interactions between organic polymers and inorganic phosphate structures.

Recent research has focused on the development of calcium phosphate/polyacrylamide copolymer/α-type hemihydrate gypsum (CPO/PAM/α-HHG) composites. researchgate.net In this system, a stable inorganic calcium phosphate oligomer (CPO) precursor is end-capped with triethylamine (TEA). mdpi.comnih.gov This precursor is then polymerized with an organic polyacrylamide (PAM) hydrogel. researchgate.netnih.gov

The mechanism for the material's enhanced properties lies in the formation of an interspersed inorganic/organic dual-network structure. mdpi.comnih.gov The introduction of the triethylamine-capped CPO precursor promotes the gelation process of the polyacrylamide. researchgate.net Simultaneously, it slows down the gelation of the organic network, which allows the hydration reaction of the α-hemihydrate gypsum to proceed more fully. mdpi.comnih.gov This controlled timing leads to the full development of both the organic polymer network and the inorganic gypsum network, creating a highly interconnected and robust composite structure. researchgate.netnih.gov

The formation of the dual interpenetrating network directly translates to significant improvements in the mechanical strength of gypsum composites. mdpi.com In studies involving CPO/PAM/α-HHG composites, the addition of a precursor liquid containing the triethylamine-capped calcium phosphate oligomers led to notable increases in both flexural and compressive strength compared to systems with pure water or only polyacrylamide. researchgate.netmdpi.com

The optimized composite exhibits a flexural strength of 27.59 MPa and a compressive strength of 68.48 MPa. mdpi.comnih.gov This represents a 77.2% increase in flexural strength and a 102.0% increase in compressive strength when compared to a standard pure water α-HHG system. mdpi.comnih.gov Furthermore, the wet compressive strength of the composite was improved by 11.8% compared to a system containing only the polyacrylamide hydrogel. researchgate.netnih.gov These enhancements are attributed to the densely packed, dual-network structure created by the synergistic action of the triethylamine-capped phosphate and the polymer hydrogel. mdpi.com

Table 1: Mechanical Properties of α-Hemihydrate Gypsum Composites

| Property | Pure Water System | PAM-L Group | CPO/PAM-L10 Composite | % Improvement (vs. Pure Water) | % Improvement (vs. PAM-L) |

|---|---|---|---|---|---|

| Flexural Strength | 15.57 MPa | 19.87 MPa | 27.59 MPa | 77.2% | 38.8% |

| Compressive Strength | 33.90 MPa | 60.08 MPa | 68.48 MPa | 102.0% | 14.1% |

Data sourced from studies on CPO/PAM/α-HHG composites. mdpi.com

Mechanistic Studies on Polymer-Phosphate Interpenetrating Networks

Ion Exchange Resins and Adsorbent Technologies

Triethylammonium phosphate is also a key component in the synthesis of advanced ion exchange resins and materials designed for selective environmental remediation.

A novel inorganic ion exchanger, Zirconium(IV) Triethylammonium Phosphate (ZTEAP), has been synthesized by reacting solutions of zirconium(IV) dichloride oxide (ZrOCl₂) and triethylammonium dihydrogen phosphate ((C₂H₅)₃NH·H₂PO₄). researchgate.net The resulting material, ZTEAP, is a granular ion exchanger that has been characterized through chemical analysis, pH titration, and infrared (IR) analysis.

Detailed studies of a specific formulation, ZTEAP₅, revealed a total ion exchange capacity of 3.2 meq/g, calculated at the neutralization point. This capacity represents the maximum number of replaceable counter-ions. The material is reported to be stable in demineralized water, methanol (B129727), dilute sodium hydroxide (B78521) (0.001 mol dm⁻³), and up to 1 mol dm⁻³ of nitric and hydrochloric acid. Furthermore, it can be used at temperatures up to 100°C without a loss in its ion exchange capacity.

The Zirconium(IV) Triethylammonium Phosphate (ZTEAP) ion exchanger has demonstrated high selectivity for certain metal ions. Studies determining the distribution coefficients (Kd) for 16 different metal ions in various solutions (water, buffer solutions at pH 2, 4, and 6, and solutions of sodium nitrate (B79036) and nitric acid) revealed a particularly high affinity for mercury(II) and silver(I).

The differential affinity of the exchanger for various metal ions allows for analytically important separations. On small columns packed with ZTEAP, several binary separations of metal ions have been successfully achieved, underscoring its potential for targeted metal removal from aqueous solutions.

Table 2: Experimentally Achieved Binary Separations using ZTEAP Ion Exchanger

| Mixture | Amount Loaded (µg) | Eluent | Volume of Eluent (ml) | Amount Recovered (µg) | % Recovery |

|---|---|---|---|---|---|

| Pb(II) | 414.4 | 0.1 M HNO₃ | 40 | 402.0 | 97.0 |

| Cd(II) | 224.8 | 0.01 M HNO₃ | 30 | 215.8 | 96.0 |

| Zn(II) | 130.8 | 0.1 M HNO₃ | 30 | 125.6 | 96.0 |

| Cu(II) | 127.1 | 0.1 M HNO₃ | 30 | 120.7 | 95.0 |

| Mg(II) | 48.6 | 0.1 M HNO₃ | 30 | 45.7 | 94.0 |

| Hg(II) | 401.2 | 1 M HNO₃ | 30 | 381.1 | 95.0 |

Data sourced from separation experiments on ZTEAP columns.

Hybrid anion exchangers have been developed for the simultaneous removal of both nitrate and phosphate from water sources, addressing the dual issues of eutrophication and water contamination. osti.govacs.org One such advanced material is a hybrid anion exchanger that contains triethylamine functional groups combined with hydrated Fe(III) oxide nanoparticles. osti.govrsc.org

The presence of the triethylamine functional groups is crucial to the exchanger's performance. rsc.org Studies have shown that for this type of hybrid polymer, the sorption values for nitrate remain high and relatively constant across a wide pH range (3.0–11.0). rsc.org This consistent performance is attributed to the ability of nitrate ions to form conjugates with acids, a process facilitated by the exchanger's specific functional groups. rsc.org This dual-functionality material represents a significant step toward more efficient and comprehensive water treatment technologies. osti.gov

Supramolecular Chemistry and Self Assembly Research

Design and Characterization of Triethylammonium-Phosphate Ion Pairs in Supramolecular Structures

The interaction between triethylamine (B128534) and phosphoric acid derivatives results in the formation of a triethylammonium-phosphate ion pair, a motif that has been extensively studied for its role in directing supramolecular assembly. acs.org The proton transfer from the acid to the amine creates a robust N⁺-H···⁻O-P hydrogen bond, which serves as a primary recognition element. journals.co.zaresearchgate.net This interaction is central to the formation of predictable patterns in the solid state.

In studies of anionic aryl phosphate (B84403) monoesters, the triethylammonium (B8662869) cation has been shown to facilitate the creation of dimeric supramolecular structures. acs.orgnih.gov These dimers are held together by an eight-membered ring formed through P₂(O₄)H₂ hydrogen bonds. acs.orgnih.gov The triethylammonium cation plays a crucial role by engaging in hydrogen bonding with the terminal P=O group of the phosphate monoester, effectively blocking the potential for polymerization and favoring the formation of discrete dimeric units. nih.gov The strength and nature of these hydrogen bonds can be quantitatively analyzed using theoretical methods like the atoms in molecule (AIM) theory. acs.org

Crystal structure analyses of various triethylammonium phosphate salts have provided detailed insights into their molecular arrangement. For instance, the salt with bis(p-nitrophenyl)phosphate crystallizes in a monoclinic system where a single, strong hydrogen bond between the protonated nitrogen atom and a phosphoryl oxygen atom organizes the ions into distinct pairs. journals.co.za Similarly, the structure of triethylammonium 1,1′-binaphthyl-2,2′-diyl phosphate reveals a primary N—H⋯O interaction that links the cation and anion. researchgate.net

| Compound | Crystal System | Space Group | Key Hydrogen Bond Interaction | Reference |

|---|---|---|---|---|

| Triethylammonium bis(p-nitrophenyl)phosphate | Monoclinic | Pc | N⁺-H···⁻O=P | journals.co.za |

| Triethylammonium 1,1′-binaphthyl-2,2′-diyl phosphate | Orthorhombic | P2₁2₁2₁ | N—H⋯O (to phosphate O atom) | researchgate.net |

The choice of cation paired with an anionic phosphate has a profound impact on the resulting supramolecular architecture. Research comparing the self-assembly of anionic phosphate monoesters with different counter cations demonstrates this structural dependence clearly. acs.orgnih.gov

When triethylammonium is used as the counter cation, it typically leads to the formation of discrete, hydrogen-bonded dimeric structures. nih.gov This is because the triethylammonium ion, possessing a single hydrogen-bond donor site (N⁺-H), interacts specifically with the phosphate, which prevents the extension into polymeric chains. acs.orgnih.gov In contrast, when cations from the imidazolium (B1220033) family are used, the supramolecular organization changes significantly. acs.org Imidazolium and 2-methylimidazolium cations, which have two N-H donor sites, promote the formation of one-dimensional (1D) polymers where cation and phosphate moieties alternate. nih.gov However, N,N′-dialkylimidazolium and N-methylimidazolium cations, which have different hydrogen bonding capabilities, result in discrete dimers similar to those observed with triethylammonium. nih.gov This illustrates that the number and availability of hydrogen-bonding sites on the counter cation are critical determinants of the final supramolecular structure, dictating whether the assembly terminates at a dimer or extends into a polymer. acs.orgnih.gov

| Counter Cation | Number of H-Bond Donors | Resulting Supramolecular Structure | Reference |

|---|---|---|---|

| Triethylammonium | 1 (N-H) | Discrete Dimer | acs.orgnih.gov |

| Imidazolium | 2 (N-H) | 1D Polymer | nih.gov |

| 2-Methylimidazolium | 2 (N-H) | 1D Polymer | nih.gov |

| N-Methylimidazolium | 1 (N-H) | Discrete Dimer | nih.gov |

| N,N′-Dialkylimidazolium | 0 (N-H), C-H donors | Discrete Dimer | nih.gov |

X-ray crystallography has been an indispensable tool for elucidating the intricate three-dimensional structures of ion pairs formed between triethylammonium and complex phosphate anions. These analyses confirm the nature of the bonding and the spatial arrangement of the constituent ions.

A notable example is triethylammonium tris(o-phenylenedioxy)phosphate, where structural analysis confirmed the existence of a hexacoordinate phosphorus anion. rsc.orgacs.org In this complex, the phosphorus atom is at the center of a spiro-arrangement, bonded to three bidentate o-phenylenedioxy ligands, and the triethylammonium cation balances the charge. rsc.orgacs.org

In the case of triethylammonium bis(p-nitrophenyl)phosphate, the crystal structure reveals that the ions are organized into pairs through a single N-H···O hydrogen bond. journals.co.za The structure of triethylammonium 1,1′-binaphthyl-2,2′-diyl phosphate also features a distinct N—H⋯O interaction that connects the cation to one of the phosphate oxygen atoms. researchgate.net Even in related dithiophosphate (B1263838) systems, such as triethylammonium salts of dimethyl diphenyldithiophosphates, the structure is stabilized by analogous cation-anion N–H···S hydrogen bonds. ias.ac.in These detailed structural studies provide a precise map of bond lengths, angles, and the critical non-covalent interactions that govern the assembly of these compounds in the solid state.

Influence of Counter Cations on Supramolecular Organization

Phosphate-Driven Assembly of Molecular Systems

The phosphate anion is a powerful director of self-assembly processes due to its charge and hydrogen-bonding capacity. This is particularly evident in the formation of ordered systems ranging from metal-organic complexes to functional thin films, where the phosphate group's interactions are the primary driving force for organization. researchgate.netacs.org

The interaction between phosphate anions and metal complexes can induce self-assembly, a phenomenon that has been cleverly exploited to create sensors for phosphate-containing species. acs.org In these systems, the binding of a phosphate anion to one or more metal centers triggers a conformational change or an aggregation process, which in turn produces a measurable signal, such as a change in fluorescence or absorption. acs.orgrsc.org

For example, a bis-heteroleptic Ru(II) complex was designed to selectively sense phosphates. acs.org The binding of dihydrogen phosphate to the complex through halogen bonding and π–π stacking interactions induced the formation of a supramolecular architecture, leading to a significant amplification of its emission band. acs.org In another strategy, dynamic metal complexes, such as those involving armed cyclen ligands, use the Lewis acidity of the central metal cation (e.g., Zn²⁺) to bind anions like phosphate, which can be transduced into a detectable signal. rsc.orgrsc.org Researchers have also constructed supramolecular phosphatases by the self-assembly of dimeric Zn²⁺ complexes. tus.ac.jpresearchgate.net These artificial enzymes are capable of recognizing and catalytically hydrolyzing phosphate monoesters, mimicking the function of natural phosphatases. tus.ac.jpresearchgate.net The binding of the phosphate substrate within the self-assembled complex is the key step in this process. researchgate.net

The strong, non-covalent association between amine groups and phosphate anions is the driving force behind the formation of polyamine-phosphate supramolecular thin films. researchgate.netancefn.org.ar This process is a powerful example of substrate-independent surface modification, allowing for the coating of diverse materials like metals and carbonaceous surfaces. researchgate.netancefn.org.ar The method involves simply immersing a substrate into an aqueous solution containing a polyamine (such as polyallylamine) and phosphate anions. researchgate.netancefn.org.ar

The self-organization is driven by the electrostatic interactions and hydrogen bonds between the protonated amine groups of the polymer and the phosphate anions, mimicking the formation of nuclear aggregates of polyamines (NAPs) found in biological cells. ancefn.org.ar This spontaneous deposition results in stable, nanometric films. ancefn.org.ar The properties of these films can be tuned, for instance, to control cell adhesion. Initially, the films can be anti-adhesive, but upon thermal annealing, they can become strongly adhesive to cells. nih.gov This change is attributed to modifications in the coating's hydrophilicity, topography, and stiffness. nih.gov This system highlights how the fundamental amine-phosphate interaction, the same type of interaction present in triethylamine phosphate, can be used to construct functional materials. researchgate.netancefn.org.arnih.gov

Induction of Self-Assembly in Metal Complexes for Sensing Applications

Advanced Concepts in Non-Covalent Interactions Relevant to Phosphate Recognition

The recognition of phosphate by a host molecule, such as the triethylammonium cation, is governed by a combination of non-covalent interactions. While hydrogen bonding and electrostatic forces are primary, other effects also contribute to the stability and selectivity of the resulting complex. beilstein-journals.orgnih.gov

The fundamental interaction in this compound is the ion-pair reinforced hydrogen bond between the positively charged ammonium (B1175870) group and the negatively charged phosphate oxygen (N⁺-H···⁻O-P). acs.orgjournals.co.za This is a powerful electrostatic interaction combined with the directionality of a hydrogen bond. nih.govlibretexts.org The binding energy of this interaction is significant and is a major contributor to the stability of the ion pair. acs.org

Cation–π Interactions: Interactions between the cationic triethylammonium group and aromatic π-systems can be an important secondary stabilizing force if aromatic moieties are present in the phosphate anion or the surrounding environment. beilstein-journals.org

Hydrophobic Interactions: The ethyl groups of the cation contribute to hydrophobic interactions, which can be significant for assembly processes in aqueous media. beilstein-journals.org

Successful phosphate recognition in both natural and artificial systems often relies on the principle of cooperativity, where multiple, relatively weak non-covalent interactions work in concert to achieve high affinity and selectivity. beilstein-journals.orgnih.gov The dual hydrogen-bond donor-acceptor nature of protonated phosphate anions can also lead to more complex interactions, including the formation of anion-anion hydrogen bonds in less polar environments, further influencing the self-assembly process. nih.gov

Computational and Theoretical Chemistry Approaches

Quantum-Chemical Modeling of Triethylammonium (B8662869) Phosphate (B84403) Species

Quantum-chemical modeling is employed to understand the intrinsic properties of the triethylammonium phosphate ion pair, including its electronic structure, the nature of the interactions between the cation and anion, and its conformational landscape.

The interaction between the triethylammonium cation ([TEA]H⁺) and the phosphate anion (e.g., dihydrogen phosphate, H₂PO₄⁻) is a key determinant of its properties. Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have been instrumental in characterizing this interaction.

Studies on triethylammonium-based protic ionic liquids reveal that the cation-anion binding is primarily driven by a strong hydrogen bond between the N-H group of the cation and an oxygen atom of the anion, supplemented by electrostatic interactions. acs.org The B3LYP-GD3 dispersion-corrected density functional theory method has been shown to be effective for these systems, highlighting the importance of including dispersion corrections when evaluating interaction energies. acs.orgresearchgate.net The analysis of these ion pairs indicates that the nature of the anion plays a significant role in the formation and strength of the hydrogen-bonded structure. acs.orgresearchgate.net

Computational analyses comparing different anions have quantified the binding energies. For instance, in a study of triethylammonium paired with various organic acid anions, the binding energy was found to decrease in the order: trifluoroacetate (B77799) ≳ methanesulfonate (B1217627) > triflate. acs.org This trend is consistent with the strength of the hydrogen bonds formed. acs.org The application of Bader's theory of "Atoms in Molecules" (AIM) helps to quantitatively measure the strength of these hydrogen bonds. acs.org

Gas-phase quantum chemical calculations on similar ionic liquids, such as those based on choline, have utilized methods like M06-2X/6-31+G(d,p) to explore electronic structures and weak interactions. researchgate.net These studies correlate computed interaction energies with the multiple interaction patterns present in the ion pairs, such as strong N-H···O and O-H···O hydrogen bonds. researchgate.net Natural Bond Orbital (NBO) analysis further elucidates these interactions by identifying charge transfer, for example, from the anion's oxygen lone pair to the O-H antibonding orbital (nO/Cl⁻ → σ*O-H). researchgate.net

Table 1: Calculated Interaction and Binding Energies for Triethylammonium-Based Ion Pairs This table presents representative data from computational studies on the interaction energies in triethylammonium-based protic ionic liquids. The specific values depend on the computational method and the anion used.

| Anion | Computational Method | Binding/Interaction Energy (kcal/mol) | Key Finding | Reference |

|---|---|---|---|---|

| Trifluoroacetate | DFTB / B3LYP / D-B3LYP / CCSD | -133.0 to -141.7 | Strongest binding energy among the tested anions. | acs.org |

| Methanesulfonate | DFTB / B3LYP / D-B3LYP / CCSD | -133.0 to -141.0 | Slightly weaker binding than trifluoroacetate. | acs.org |

| Triflate | DFTB / B3LYP / D-B3LYP / CCSD | -125.7 to -133.2 | Weakest binding energy among the tested anions. | acs.org |

| Various (e.g., acetate, nitrate) | B3LYP-GD3 | Not specified | Dispersion correction is important for accurate energy evaluation. | acs.org |

The stability of biomolecules can also be influenced by the presence of triethylammonium phosphate. For example, studies on cytochrome c in the presence of triethylammonium dihydrogen phosphate (TEAP) showed that the protein's native structure was not significantly altered, indicating a certain level of stability in this ionic liquid environment. acs.org However, the conformational dynamics of the protein were accelerated. acs.org In another context, triethylamine (B128534) is used for the removal of the Fmoc protecting group during the synthesis of phosphate-methylated DNA fragments, a process where the conformational integrity of the resulting molecule is crucial. scirp.org Furthermore, a thiophosphoramidate analogue of a dinucleotide, isolated as a triethylammonium salt, was subjected to conformational analysis using NMR methods to understand its structural preferences. rsc.org

A study on triethylamine-capped calcium phosphate oligomers (CPO) used in reinforcing gypsum composites highlights the role of triethylamine in stabilizing these inorganic structures. mdpi.com The capping action of triethylamine is crucial for the subsequent formation of a stable interpenetrating network with a polymer. mdpi.com

Electronic Structure Calculations and Interaction Energy Analysis

Simulation of Interfacial and Bulk Phenomena

Molecular simulations are essential for understanding how triethylamine phosphate behaves at interfaces and in bulk systems, which is critical for its application in materials science and separation processes.

The interaction of phosphate-containing molecules with surfaces is a widely studied phenomenon. Studies on the adsorption of triethyl phosphate (TEP), a related organophosphate, on iron (hydr)oxide nanoparticles like hematite (B75146) (α-Fe₂O₃) and maghemite (γ-Fe₂O₃) provide valuable insights. nih.gov In situ spectroscopy combined with theoretical considerations showed that TEP coordinates to the Lewis acid sites (surface Fe atoms) through its phosphoryl oxygen atom. nih.gov On goethite (α-FeOOH), the dominant interaction is hydrogen bonding to Brønsted acid surface hydroxyl groups. nih.gov Unlike the smaller trimethyl phosphate, TEP adsorbs molecularly without dissociation, a stability attributed to the longer alkyl chains that better distribute charge upon surface coordination. nih.gov

The mechanisms of phosphate adsorption are often investigated to improve removal from wastewater. iwaponline.com The primary mechanisms involve interactions with the adsorbent's specific surface area and functional groups, often explained by the Lewis acid-base concept. iwaponline.com For instance, hybrid anion exchange (HAIX) resins containing iron oxide nanoparticles are used for selective phosphate removal. chemrxiv.org Synchrotron-based X-ray characterization combined with aqueous-phase analysis helps to identify where and how phosphate binds to these complex materials, revealing differences in adsorption mechanisms based on the speciation of the iron oxide (e.g., goethite vs. ferrihydrite) and the resin's functional groups. chemrxiv.org

Table 2: Adsorption Characteristics of Phosphate Species on Various Surfaces This table summarizes findings on the adsorption sites and mechanisms for phosphate and related organophosphate compounds on different material surfaces.

| Adsorbate | Adsorbent Surface | Primary Adsorption Site/Mechanism | Characterization/Modeling Method | Reference |

|---|---|---|---|---|

| Triethyl Phosphate (TEP) | Hematite, Maghemite | Coordination to Lewis acid Fe sites via phosphoryl oxygen. | DRIFTS, XPS | nih.gov |

| Triethyl Phosphate (TEP) | Goethite | Hydrogen bonding to Brønsted acid surface OH groups. | DRIFTS, XPS | nih.gov |

| Phosphate | Hybrid Anion Exchange (HAIX) Resin with FeO nanoparticles | Binding to FeO nanoparticle sites (e.g., goethite, ferrihydrite). | μ-XRF, μ-XANES | chemrxiv.org |

| Phosphate | General Adsorbents | Lewis acid-base interactions, ion exchange. | Review | iwaponline.com |

Computational models are increasingly used to predict material properties and understand the formation of complex structures. mdpi.com In the context of this compound, modeling can elucidate its role in forming functional materials.

A key example is the reinforcement of α-hemihydrate gypsum with triethylamine-capped calcium phosphate oligomers (CPO) and polyacrylamide (PAM). mdpi.com The triethylamine cap on the CPO is essential for creating a stable organic/inorganic interpenetrating network. Predictive modeling can help understand how the CPO/PAM dual network enhances the material's mechanical properties, such as flexural and compressive strength. The model suggests that the synergy between the inorganic CPO network and the organic PAM gel network is responsible for the significant improvement in strength. mdpi.com Adding CPO was also found to slow the hydration reaction in the gypsum system, a phenomenon that can be modeled to optimize material processing. mdpi.com

In another application, molecular dynamics (MD) simulations are used to model complex interfacial phenomena, such as the self-crowding of nanoparticle suspensions where triethylamine is used as a reagent in the synthesis of the nanoparticles. nih.gov Multiscale simulations, combining MD and dissipative particle dynamics (DPD), have also been used to understand how molecular interactions at interfaces guide the formation of structures like polyamide nanofilms. kobe-u.ac.jp These predictive models provide valuable insights into how additives and synthesis conditions influence the final material structure and properties. kobe-u.ac.jp

Future Research Directions and Emerging Trends

Integration of Triethylamine (B128534) Phosphate (B84403) in Advanced Functional Materials

Recent studies have highlighted the potential of triethylamine phosphate in the development of advanced functional materials. A notable area of research is its use in creating novel composite materials with enhanced properties.

For instance, a study published in Molecules detailed the preparation of a calcium phosphate/polyacrylamide copolymer/α-type hemihydrate gypsum (CPO/PAM/α-HHG) composite. mdpi.com In this work, triethylamine (TEA) was used to cap inorganic calcium phosphate oligomers (CPO). mdpi.com This CPO/PAM precursor solution was then mixed with α-hemihydrate gypsum. The resulting composite material exhibited significantly improved mechanical properties compared to traditional polyacrylamide-based materials. mdpi.com

| Composite Material Properties (CPO/PAM/α-HHG) | |

| Flexural Strength | 27.59 MPa |

| Compressive Strength | 68.48 MPa |

| Data sourced from Chen, Y. et al. (2025) |

This table showcases the enhanced mechanical strengths of the CPO/PAM/α-HHG composite material.

Another innovative application involves the development of bifunctional nanocomposites for environmental remediation. Researchers have fabricated a material, HFO@TPR, for the simultaneous removal of nitrate (B79036) and phosphate from water. nih.govacs.org This was achieved by modifying macroporous polystyrene microspheres with triethylamine functional groups for selective nitrate removal and implanting Fe(III) hydroxide (B78521) (HFO) nanoparticles for phosphate capture. nih.govacs.org The triethylamine groups facilitated nitrate adsorption through electrostatic attraction. nih.govacs.org

Future research is expected to further explore the integration of this compound into a wider array of functional materials, including those for electronics, energy storage, and biomedical applications. The ability of the triethylammonium (B8662869) cation to influence the supramolecular assembly of phosphate-containing molecules opens up possibilities for designing materials with tailored architectures and functionalities. acs.org

Novel Catalytic Systems and Green Chemistry Applications

This compound is emerging as a key component in novel catalytic systems, particularly within the framework of green chemistry. Its role as both a catalyst and a reaction medium is being actively investigated.

A significant development is the use of a combination of single-walled carbon nanotubes (SWCNT) and triethylammonium hydrogen phosphate (TEAP) ionic liquid as a catalyst for aza/thia-Michael addition reactions. researchgate.net This system demonstrated high product yields in reduced reaction times, highlighting its efficiency. researchgate.net The interaction between the SWCNT and TEAP was confirmed using Raman spectroscopy. researchgate.net

Furthermore, triethylamine is utilized as a base in various organic syntheses, including phosphonate (B1237965) chemistry. rsc.org Its application in promoting reactions under milder and more sustainable conditions aligns with the principles of green chemistry. rsc.orgmdpi.com For example, a greener synthesis of isocyanides from N-substituted formamides employs phosphorus oxychloride in the presence of triethylamine as a solvent, offering high yields and minimal waste. mdpi.com

The development of simple ammonium (B1175870) ionic liquids, such as those derived from triethylamine and phosphoric acid, presents an environmentally benign alternative to volatile organic solvents and traditional catalysts for reactions like the cracking of dialkoxypropanes.

Future research will likely focus on designing more sophisticated catalytic systems based on this compound, including its immobilization on solid supports to enhance reusability and stability. oiccpress.comfrontiersin.org The exploration of its catalytic activity in a broader range of organic transformations is also a promising avenue.

Advancements in Analytical Characterization and Method Development

The accurate and efficient analysis of various compounds is crucial across scientific disciplines, and this compound plays a role in advancing analytical methodologies.

In high-performance liquid chromatography (HPLC), triethylamine is often used as a mobile phase modifier. thermofisher.kr For instance, in the analysis of the anti-HIV drug Tenofovir, a mobile phase containing 0.1% triethylamine buffer with phosphoric acid has been employed. biotech-asia.org Similarly, methods for analyzing the drug olanzapine (B1677200) have utilized mobile phases containing phosphate buffers or the addition of triethylamine. nih.gov The use of triethylamine helps to improve peak symmetry and resolution for basic compounds. nih.gov

Modern analytical techniques are continuously being refined for the detection and quantification of phosphorus-containing compounds. mdpi.com 31P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for identifying and quantifying all phosphorus compounds in a sample. acs.org The chemical shifts in 31P NMR are sensitive to the sample matrix, including pH and the presence of counterions like triethylammonium. acs.org

Mass spectrometry (MS), often coupled with chromatographic techniques like GC-MS and LC-MS, offers high sensitivity and specificity for the analysis of phosphorus compounds. mdpi.com

Future advancements in this area will likely involve the development of more sensitive and selective analytical methods that utilize this compound as a reagent or are designed for its own characterization in complex matrices. The synthesis and characterization of zirconium(IV) triethylammonium phosphate as a new inorganic ion exchanger for the separation of metal ions points towards new applications in analytical and environmental chemistry. researchgate.net

| Analytical Techniques for Phosphorus Compounds |

| Technique |

| High-Performance Liquid Chromatography (HPLC) |

| 31P Nuclear Magnetic Resonance (NMR) |

| Mass Spectrometry (MS) |

| Ion Exchange Chromatography |

This table summarizes key analytical techniques where this compound or its components are relevant.

Expanding Supramolecular Design Principles and Applications

The ability of triethylamine to form salts with phosphate monoesters and its role as a counterion significantly influences the formation of supramolecular assemblies through hydrogen bonding. acs.org This principle is being explored to design complex and functional supramolecular structures.

Research has shown that the deprotonation of monoorganophosphates with triethylamine leads to anionic phosphates with the triethylammonium cation, which then form hydrogen-bonded dimeric structures in the solid state. acs.org The nature of these hydrogen-bonded networks can be controlled by the substituents on the phosphate ester. acs.org

The interaction between polyamines and phosphate anions is a powerful tool for the spontaneous deposition of thin polymer films on various surfaces, a strategy that leverages supramolecular complex formation. ancefn.org.ar This approach allows for the modification of surfaces with different chemical functionalities in a single step. ancefn.org.ar

The formation of a double-helical supramolecular structure from the self-assembly of bisguanidines and bisphosphoric acids, where triethylamine is used in the synthesis of the components, further illustrates the potential of these interactions in creating complex architectures. researchgate.net

Future research in this domain will likely focus on harnessing these supramolecular design principles to create more intricate and functional systems. This includes the development of stimuli-responsive materials, drug delivery systems, and advanced sensors based on the specific and tunable interactions between triethylammonium and phosphate moieties. google.commdpi.comrsc.org

Q & A

Q. How to prepare triethylamine phosphate buffers for HPLC applications, and what factors influence pH optimization?

this compound buffers are critical for improving peak symmetry in reversed-phase HPLC separations. To prepare a 0.3% this compound buffer, mix 4 mL triethylamine with 1300 mL water and adjust to pH 5.3 using phosphoric acid. For a pH 6.1 buffer, dissolve 9.96 g this compound in 500 mL water, adjust with potassium hydroxide, and dilute to 1 L. The pH choice depends on analyte stability and column compatibility; tertiary amines like triethylamine reduce peak tailing for basic compounds .

Q. What role does this compound play as a structure-directing agent in catalyst synthesis?

In synthesizing Cu/SAPO-34-z catalysts, this compound acts as both a phosphorus source and a templating agent. It enables the formation of high-crystallinity molecular sieves (specific surface area: 682 m²/g) with uniform particle size (1–3 μm). Optimize synthesis by maintaining a molar ratio of this compound to silica at 0.5–0.7 during hydrothermal crystallization. Post-synthesis, calcination at 800°C for 24 h enhances thermal stability .

Q. How to mitigate data inconsistencies when using this compound in mobile phases across different studies?

Discrepancies in reported buffer pH values (e.g., pH 5.3 vs. 6.1) arise from analyte-specific requirements. To resolve contradictions:

- Validate buffer pH using standardized calibration protocols.

- Test multiple pH conditions (e.g., 5.0–6.5) with a Plackett-Burman experimental design to identify optimal resolution and peak symmetry .

Advanced Research Questions

Q. How to optimize this compound concentration for RNA solid-phase synthesis to minimize side reactions?

In RNA synthesis, this compound buffers prevent phosphoramidite degradation. Use a 0.1 M this compound solution in acetonitrile/water (90:10) during coupling steps. Monitor reaction efficiency via trityl cation release assays and adjust triethylamine concentration to balance reaction kinetics and byproduct formation. Excessive triethylamine (>0.15 M) may hydrolyze sensitive nucleobases .

Q. What analytical techniques are most effective for characterizing this compound-derived catalysts?

Post-synthesis characterization should include:

- XRD : To confirm crystallinity and phase purity.

- BET : To measure surface area and pore size distribution.

- SEM/TEM : To assess particle morphology.

- NH3-TPD : To evaluate acid site strength and distribution.

For Cu/SAPO-34-z, XRD peaks at 9.5°, 20.5°, and 22.5° 2θ confirm CHA topology, while BET surface areas >600 m²/g indicate high porosity .

Q. How to address conflicting reports on this compound’s compatibility with mass spectrometry (MS) detectors?

While this compound improves HPLC peak shapes, it is incompatible with MS due to ion suppression. Alternatives:

- Replace phosphate with volatile buffers (e.g., ammonium formate).

- Use post-column ion-pairing removal systems.

- For MS-compatible methods, substitute triethylamine with 0.1% formic acid or ammonium hydroxide .

Q. What experimental strategies can resolve discrepancies in catalytic activity data for this compound-templated materials?

Variations in catalytic performance (e.g., NOx reduction efficiency) may stem from differences in synthesis conditions. Standardize protocols by:

Q. How to design a stability-indicating assay for this compound-containing formulations using HPLC?

Develop a gradient method with:

- Column : Waters XBridge C18 (150 × 4.6 mm, 5 μm).

- Mobile Phase A : 5 mM phosphate buffer (pH 8.5) with 0.1% triethylamine.

- Mobile Phase B : Acetonitrile.

Gradient: 25% B to 80% B over 37 min. Validate specificity via forced degradation (heat, acid/base hydrolysis) and confirm peak purity with diode array detection (DAD) .

Q. What methodologies can identify this compound-induced artifacts in peptide synthesis?

this compound may form salts with carboxylates, leading to low yields. To detect artifacts:

Q. How to validate the environmental safety of this compound in lab-scale waste streams?

Assess ecotoxicity using:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。